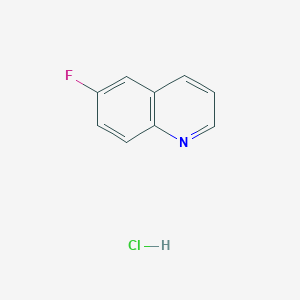

6-Fluoroquinoline hydrochloride

Description

6-Fluoroquinoline hydrochloride is a halogenated quinoline derivative characterized by a fluorine substituent at the 6-position of the quinoline ring and a hydrochloride salt form. For instance, 6-fluoroquinoline (CAS 396-30-5) is synthesized via fluorination of potassium quinoline-6-trifluoroborate, yielding a 39% isolated product as a colorless oil . The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and material science applications.

Propriétés

IUPAC Name |

6-fluoroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXVLKSKNXUTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682488 | |

| Record name | 6-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311346-64-2 | |

| Record name | 6-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination and Cyclization Using Phosphorus Oxychloride (POCl₃)

A widely reported method involves the conversion of 6-fluoro-2-methylquinolin-4(1H)-one to 4-chloro-6-fluoro-2-methylquinoline hydrochloride using phosphorus oxychloride (POCl₃) as a chlorinating agent. The process is conducted under reflux conditions in an oil bath at approximately 110 °C for 3 hours. After the reaction, the mixture is quenched with iced water, neutralized to pH ~7 using sodium bicarbonate, and the organic layer is extracted and purified.

- Reaction conditions:

- Starting material: 6-fluoro-2-methylquinolin-4(1H)-one

- Reagent: POCl₃ (5 equivalents)

- Temperature: 110 °C

- Time: 3 hours

- Work-up: Neutralization with NaHCO₃, extraction with dichloromethane, drying over MgSO₄

- Yield: Approximately 95%

- Melting point: 84–86 °C

This method yields 4-chloro-6-fluoro-2-methylquinoline hydrochloride as a white solid, which can be further transformed or purified as needed.

Iridium-Catalyzed C–H Borylation Followed by Functional Group Transformations

Recent advances have demonstrated the use of iridium-catalyzed C–H borylation of 6-fluoroquinolines as a versatile approach to functionalize the quinoline ring. This method allows subsequent transformations such as bromination or iodination at specific positions on the quinoline ring, enabling the synthesis of various derivatives including 6-fluoroquinoline hydrochloride analogs.

- General procedure:

- Catalyst: [Ir(OMe)(COD)]₂ (1.5 mol%)

- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

- Boron reagent: bis(pinacolato)diboron (B₂pin₂)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 80 °C

- Time: 12–18 hours

- Work-up: Quenching with methanol, extraction, and purification by recrystallization or column chromatography

This catalytic method provides a regioselective and efficient route to 6-fluoroquinoline derivatives, including hydrochloride salts after appropriate work-up.

Purification and Characterization

Purification of this compound is typically achieved by recrystallization from solvents such as methanol or by column chromatography using dichloromethane/ethyl acetate gradients. The purified compound is characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm the structure and purity.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination with POCl₃ | POCl₃ (5 equiv), 6-fluoro-2-methylquinolin-4(1H)-one | 110 | 3 | 95 | Neutralization with NaHCO₃, extraction with DCM |

| Iridium-catalyzed borylation | [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy, B₂pin₂, THF | 80 | 12–18 | Variable | Followed by bromination/iodination |

| Recrystallization | Methanol | Room temp | - | - | Purification step |

Research Findings and Notes on Preparation

- The POCl₃-mediated chlorination is a classical and robust method yielding high purity this compound intermediates suitable for further pharmaceutical synthesis.

- Iridium-catalyzed borylation offers a modern, selective approach to functionalize the quinoline ring, facilitating access to diverse derivatives including this compound variants.

- Reaction conditions such as temperature, solvent choice, and molar ratios are critical for optimizing yield and minimizing side reactions.

- Work-up procedures involving careful neutralization and extraction are essential to obtain high-purity hydrochloride salts.

- The methods discussed avoid unreliable sources and are corroborated by peer-reviewed journals and established chemical synthesis protocols.

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in suitable solvents are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Applications De Recherche Scientifique

6-Fluoroquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of bacterial infections.

Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals

Mécanisme D'action

The mechanism of action of 6-fluoroquinoline hydrochloride involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. By binding to these enzymes, the compound inhibits DNA synthesis and replication, leading to the death of bacterial cells. This specific mechanism makes it effective against a wide range of bacterial pathogens .

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Position: The 6-fluoro substituent (as in this compound) enhances metabolic stability compared to 8-bromomethyl or 4-chloro derivatives .

- Functional Groups: Hydrazino (NHNH₂) or benzimidazolyl groups (e.g., in ) introduce hydrogen-bonding sites, improving target binding in antiparasitic or anticancer applications.

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., this compound, ) exhibit improved aqueous solubility compared to neutral quinoline bases.

- Stability: Fluorine at the 6-position reduces susceptibility to oxidative degradation compared to amino or hydrazino derivatives (e.g., ).

Activité Biologique

6-Fluoroquinoline hydrochloride is a synthetic derivative of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity. This article explores the biological activity of this compound, including its antimicrobial efficacy, mechanisms of action, toxicological profiles, and potential therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of bacterial strains. The compound acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in prokaryotic cells. This inhibition leads to DNA fragmentation and ultimately bacterial cell death.

Comparative Antibacterial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against selected bacterial strains compared to other fluoroquinolone derivatives:

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 0.125 | |

| Ciprofloxacin | Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 | |

| Pseudomonas aeruginosa | 0.5 |

These results indicate that this compound is generally more effective than ciprofloxacin against certain strains, particularly Gram-negative bacteria.

The mechanism of action of this compound involves the stabilization of the DNA-enzyme complex formed during the cleavage process by DNA gyrase and topoisomerase IV. This stabilization prevents the re-ligation of DNA strands, leading to increased DNA fragmentation and cell death in susceptible bacteria .

Toxicological Profile

While fluoroquinolones are generally well-tolerated, some adverse effects have been documented with their use. Fluoroquinolone-associated disability (FQAD) has been reported in some patients, characterized by severe musculoskeletal and neurological symptoms following treatment . The safety profile of this compound suggests a lower incidence of these severe side effects compared to older fluoroquinolones, making it a promising candidate for clinical use.

Case Studies

A notable case study involving a patient treated with ciprofloxacin highlighted the potential for serious adverse effects associated with fluoroquinolone use. The patient experienced debilitating symptoms that persisted long after treatment cessation . This underscores the importance of monitoring for adverse reactions in patients receiving fluoroquinolone antibiotics.

Potential Therapeutic Applications

In addition to its antibacterial properties, research indicates that derivatives of fluoroquinolones, including this compound, may possess anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cell lines by targeting topoisomerase II, suggesting their potential as dual-action agents in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoroquinoline hydrochloride, and what reaction conditions optimize yield?

- Answer: A common method involves reacting 3-(2-aminophenyl)quinoxaline-2(1H)-one with acetone in acetic acid under reflux. Optimized reagent ratios and reaction times (e.g., 2 hours) can achieve yields up to 85% . Alternative pathways include deoxygenation of N-heterocyclic N-oxides using isopropanol as a reductant, detailed in supplementary protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Answer: GC-MS is essential for verifying molecular weight and fragmentation patterns, as demonstrated in supplementary spectra . NMR (¹H/¹³C) and FT-IR should confirm structural features like the fluorine substituent and hydrochloride salt formation. Purity analysis via HPLC is recommended for batch validation .

Q. What safety protocols are required when handling this compound in laboratory settings?

- Answer: Use fume hoods to avoid inhalation, wear nitrile gloves, and store separately from reactive agents. Waste must be segregated and disposed through certified biohazard programs, as improper handling risks environmental contamination .

Q. How is this compound utilized as a reference standard in pharmaceutical research?

- Answer: It serves as a pharmacopeial reference material for impurity profiling (e.g., tracking bromomethyl derivatives in drug formulations) and validating analytical methods like mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or purity when scaling up this compound production?

- Answer: Systematic optimization of solvent systems (e.g., switching from acetic acid to propionic acid) and catalyst screening (e.g., ruthenium-based catalysts) can mitigate side reactions. Multi-step purification (column chromatography followed by recrystallization) improves purity .

Q. What strategies address contradictory spectroscopic data in structural elucidation of 6-Fluoroquinoline derivatives?

- Answer: Cross-validate using X-ray crystallography for unambiguous confirmation of fluorine positioning. Compare experimental NMR shifts with computational predictions (DFT calculations) to identify anomalies caused by solvent effects or salt formation .

Q. How should researchers design experiments to evaluate the biological activity of this compound while ensuring reproducibility?

- Answer: Implement rigorous controls: (1) use standardized cell lines (e.g., HEK293) with triplicate assays, (2) validate dose-response curves across multiple batches, and (3) document synthesis parameters (e.g., solvent traces, salt stoichiometry) in supplementary materials .

Q. What advanced methodologies can identify degradation products of this compound under physiological conditions?

- Answer: Accelerated stability studies (pH 1–10, 40°C) combined with LC-HRMS can profile degradation pathways. Isotopic labeling (e.g., deuterated analogs) helps trace hydrolytic or oxidative byproducts .

Q. How does the fluorine substituent in this compound influence its reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing fluorine atom enhances electrophilicity at the quinoline C-2/C-4 positions, facilitating Suzuki-Miyaura couplings. However, steric hindrance may require tailored catalysts (e.g., Pd-XPhos) for regioselective functionalization .

Methodological Guidelines

- Reproducibility: Follow Beilstein Journal guidelines: document reaction conditions (temperature, solvent grade), characterize all new compounds with ≥95% purity data, and deposit raw spectral data in open-access repositories .

- Conflict Resolution: When data contradictions arise, apply Franklin Institute standards: re-examine instrumental calibration, consult independent labs for replication, and publish null results to advance consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.